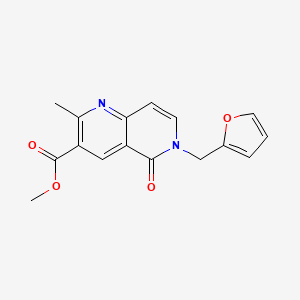

methyl 6-(2-furylmethyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

Methyl 6-(2-furylmethyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core substituted with a methyl ester at position 3, a methyl group at position 2, and a 2-furylmethyl moiety at position 5.

The 2-furylmethyl substituent may arise from alkylation or nucleophilic substitution at position 6.

Properties

IUPAC Name |

methyl 6-(furan-2-ylmethyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-12(16(20)21-2)8-13-14(17-10)5-6-18(15(13)19)9-11-4-3-7-22-11/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVGXOSYDKSXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CO3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(2-furylmethyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS Number: 1158379-66-8) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

The compound has been identified as a selective inhibitor of the fibroblast growth factor receptor 4 (FGFR4), a critical pathway in hepatocellular carcinoma (HCC) development. Inhibiting FGFR4 can lead to reduced tumor growth and improved patient outcomes in HCC cases characterized by aberrant FGF19 signaling.

Key Findings:

- Potency : The compound demonstrated nanomolar potency against Huh7 cell lines, which are commonly used models for studying liver cancer .

- Selectivity : It exhibited high selectivity over FGFR1-3, indicating a targeted approach that minimizes off-target effects .

- Efficacy in vivo : In xenograft mouse models, the compound showed significant antitumor efficacy, suggesting its potential as a therapeutic agent for HCC .

Case Studies

- Hepatocellular Carcinoma (HCC)

- Study Design : A study evaluated the effects of this compound on tumor growth in mice implanted with Huh7 cells.

- Results : The compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective treatment for HCC.

- : The findings support further investigation into this compound as a viable treatment option for patients with liver cancer.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Effective against HCC through FGFR4 inhibition |

| Selectivity | High selectivity for FGFR4 over other FGFRs |

| Potency | Nanomolar potency in cellular assays |

| In Vivo Efficacy | Significant reduction in tumor size in xenograft models |

Comparison with Similar Compounds

Structural Features :

- 1,6-Naphthyridine Core : A fused bicyclic system with nitrogen atoms at positions 1 and 6, enabling π-π stacking and coordination chemistry.

- Substituent Effects: 2-Methyl Group: Steric hindrance that may influence regioselectivity in further reactions. 3-Carboxylate: Enhances solubility and serves as a handle for derivatization.

Comparison with Similar Compounds

The structural and functional attributes of this compound are contextualized below against key analogs from the evidence (Table 1).

Structural and Electronic Differences

Substituent Diversity at Position 6 :

- The 2-furylmethyl group in the target compound introduces a heteroaromatic ring, contrasting with 4-methoxyphenyl (electron-donating, ) or 3,5-dichlorophenyl (electron-withdrawing, ). These substituents modulate electronic density, affecting reactivity and binding affinity.

- Hydroxyethyl () enhances hydrophilicity, whereas 2-furylmethyl balances lipophilicity and π-interactions.

Ester Group Variation :

- Methyl vs. ethyl esters (e.g., vs. 13) influence metabolic stability and steric bulk.

Q & A

Q. What are the common synthetic routes for methyl 6-(2-furylmethyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and what reaction conditions optimize yield?

Synthesis typically involves esterification of the corresponding carboxylic acid derivative. For example, decarboxylation of 6-substituted 1,6-naphthyridinecarboxylic acids under high temperatures (250–370°C) yields the core structure, followed by furylmethyl introduction via alkylation . Evidence shows that esterification of similar naphthyridinecarboxylic acids under reflux with methanol or ethanol in acidic conditions achieves moderate yields (65–90%) . Optimizing reaction time, temperature gradients (e.g., 5°C to 80°C for stepwise reactions), and catalysts like silver oxide (Ag₂O) in methylation reactions can enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and furylmethyl group presence. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functionalities. Studies on analogous compounds emphasize these techniques to resolve complex fused-ring systems and verify substituent positions .

Advanced Research Questions

Q. What are the mechanistic pathways for the decarboxylation and ester hydrolysis reactions observed in 1,6-naphthyridine derivatives, and how do substituents influence these reactions?

- Decarboxylation : Proceeds via thermal elimination of CO₂ from the carboxylic acid group, facilitated by electron-withdrawing substituents stabilizing the transition state. For example, 6-methyl derivatives decarboxylate at 250°C (77% yield) .

- Ester Hydrolysis : Follows nucleophilic acyl substitution under basic conditions (e.g., NaOH, reflux, 2h), where steric hindrance from the furylmethyl group may slow reactivity. Hydrolysis of ethyl esters to carboxylic acids achieves 65% yield . Substituents like pyridinyl groups enhance thermal stability, requiring higher temperatures (370°C) for decarboxylation .

Q. How does the stability of this compound vary under different pH and temperature conditions, and what degradation products form?

The compound shows thermal instability above 250°C , leading to decarboxylation products (e.g., 6-methyl-1,6-naphthyridin-5(6H)-one) . Under acidic conditions, ester hydrolysis yields carboxylic acids, while basic conditions promote nucleophilic cleavage. Stability studies recommend storage at ≤4°C in inert atmospheres to prevent oxidation of the furylmethyl group .

Q. How should researchers address contradictions in reported reaction yields for 1,6-naphthyridine derivatives, such as discrepancies in methylation efficiency?

Variations in yield (e.g., 57% vs. 72%) may arise from differences in catalysts (Ag₂O vs. Raney Ni), reaction duration, or substrate purity. Systematic optimization of parameters like temperature gradients (e.g., 5°C to 80°C in Vilsmeier reactions) and reagent stoichiometry is advised. For instance, methylation with Ag₂O yields lower outputs compared to hydrogenolysis with Raney Ni, highlighting catalyst choice as critical .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how does its structure-activity relationship compare to analogs?

Antimicrobial activity can be assessed via broth microdilution assays against resistant bacterial strains. The trifluoromethyl analog (methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate) exhibits enhanced lipophilicity and potency, indicating that electron-withdrawing groups at position 2 improve membrane penetration . Comparative studies should include analogs with varying substituents (e.g., methoxy vs. trifluoromethyl) to establish structure-activity relationships.

Q. Methodological Notes

- Experimental Design : For synthesis, use randomized block designs to test variables like temperature and catalyst ratios .

- Data Analysis : Employ HPLC or GC-MS to quantify reaction yields and degradation products .

- Contradiction Resolution : Replicate conflicting studies under controlled conditions to isolate variables (e.g., catalyst purity, atmospheric oxygen levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.